![molecular formula C10H13FN2 B1466745 1-[(2-Fluorophenyl)methyl]azetidin-3-amine CAS No. 1478689-72-3](/img/structure/B1466745.png)
1-[(2-Fluorophenyl)methyl]azetidin-3-amine
Overview
Description
1-(2-Fluorophenyl)methylazetidin-3-amine, also known as 1-FPMA, is a fluorinated amine compound belonging to the class of azetidines. It is a synthetic molecule with a wide range of uses in scientific research and lab experiments. 1-FPMA has been studied for its potential applications in medicine, drug delivery, and biochemistry, as well as its use as a reagent in organic synthesis.
Scientific Research Applications
Synthetic Chemistry of Azetidines
Azetidines, such as 1-[(2-Fluorophenyl)methyl]azetidin-3-amine, are an important class of compounds in synthetic chemistry due to their presence in natural products and significance in medicinal chemistry . They serve as versatile intermediates for the synthesis of various functionalized molecules.
Applications:- Amino Acid Surrogates : Azetidines can act as surrogates for amino acids in peptidomimetic chemistry, aiding in the development of compounds with improved biological activity and stability .
- Ring-Opening Reactions : They are excellent candidates for ring-opening reactions due to their strained four-membered ring structure, which can be exploited to generate a wide range of new compounds .
- Ring-Expansion Reactions : The inherent strain in azetidines also makes them suitable for ring-expansion reactions, leading to the formation of larger cyclic structures .
Medicinal Chemistry
In medicinal chemistry, 1-[(2-Fluorophenyl)methyl]azetidin-3-amine can be utilized to create compounds with potential therapeutic benefits.
Applications:- Drug Design : The compound’s structure allows for the creation of novel pharmacophores, which can be used to design drugs with specific targeting capabilities .
- Bioactive Molecule Synthesis : It can be incorporated into bioactive molecules, potentially leading to the development of new medications with enhanced efficacy .
Peptidomimetic Chemistry
Peptidomimetics are compounds that mimic the structure and function of peptides. 1-[(2-Fluorophenyl)methyl]azetidin-3-amine plays a crucial role in this field.
Applications:- Mimicking Protein Structures : It can be used to mimic secondary protein structures, which is valuable in the study of protein-protein interactions and the development of inhibitors .
- Stability Enhancement : Incorporating azetidine rings into peptidomimetics can enhance their metabolic stability, making them more viable as therapeutic agents .
Catalytic Processes
1-[(2-Fluorophenyl)methyl]azetidin-3-amine can be involved in various catalytic processes due to its reactivity.
Applications:- Catalyst Development : It may be used in the development of new catalysts for chemical reactions, including those that are environmentally friendly and sustainable .
Heterocyclic Compound Synthesis
Heterocyclic compounds are a mainstay in chemical research due to their diverse applications.
Applications:properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10-4-2-1-3-8(10)5-13-6-9(12)7-13/h1-4,9H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXWCISJQIBZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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